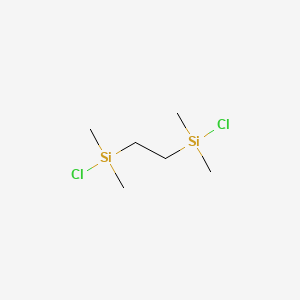

1,2-Bis(chlorodimethylsilyl)ethane

Descripción

Significance of Organosilicon Chemistry in Advanced Materials and Synthetic Methodologies

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a cornerstone of modern chemical science. researchgate.netencyclopedia.pub These compounds are integral as synthetic intermediates and as foundational building blocks for a wide array of materials. researchgate.net The unique properties of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond, impart distinct characteristics to organosilicon molecules. encyclopedia.pub This has led to their widespread use in creating advanced materials such as silicones, which are valued for their thermal stability and flexibility. cfsilicones.comsbfchem.com

In synthetic methodologies, organosilicon compounds are indispensable. lkouniv.ac.in They serve as protecting groups, allowing chemists to selectively mask reactive functional groups during complex molecular transformations. gelest.com Furthermore, their unique reactivity is harnessed in various catalytic processes and cross-coupling reactions, enabling the construction of intricate molecular architectures. researchgate.net The development of new organosilicon reagents continues to push the boundaries of what is synthetically possible, with applications spanning from electronics to pharmaceuticals. cfsilicones.comacs.org

Overview of 1,2-Bis(chlorodimethylsilyl)ethane's Role as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful bifunctional reagent. Its two chlorodimethylsilyl groups provide reactive sites for a variety of chemical transformations, making it a versatile intermediate in both organic synthesis and polymer chemistry. guidechem.comsmolecule.com

A primary application of this compound is as a protecting group for primary amines. chemicalbook.comcymitquimica.com It reacts with primary amines to form a stable cyclic adduct known as a stabase. chemicalbook.com This protection strategy is highly effective because the resulting adduct is stable under strongly basic conditions, yet can be easily removed when desired. chemicalbook.com This allows for chemical modifications to be made to other parts of a molecule without affecting the primary amine. smolecule.com

In the realm of materials science, this compound serves as a precursor for silicon-based polymers and materials. guidechem.com It can be used to synthesize polymers with a silicon-carbon backbone, which can exhibit desirable properties such as thermal stability and elastomeric behavior. dtic.mil The compound also acts as a dipodal silane (B1218182), which can improve the hydrolytic stability and substrate bonding of silicone-based materials. gelest.comsmolecule.com This enhancement of material properties is crucial for applications in coatings, adhesives, and composites. guidechem.comgelest.com

Research Context and Fundamental Questions Addressed in this compound Studies

Current research involving this compound is driven by several fundamental questions. A key area of investigation is its use in the synthesis of novel silicon-containing polymers and materials with tailored properties. wiley-vch.de Researchers are exploring how the incorporation of the 1,2-bis(dimethylsilyl)ethane (B2672882) unit into polymer chains influences characteristics like thermal stability, mechanical strength, and permeability. smolecule.com

Another significant research direction is the development of new synthetic methodologies that leverage the unique reactivity of this compound. This includes its use in the formation of silicon-bridged compounds and strained ring systems. For example, it has been used in the synthesis of silicon-bridged ferrocenophanes, which are of interest for their potential applications in materials science and catalysis. researchgate.net

Furthermore, studies continue to explore its utility as a protecting group in the synthesis of complex organic molecules, including amino acids and other biologically relevant compounds. gelest.com The ongoing investigation into the reactivity and applications of this compound underscores its importance as a versatile tool for both academic and industrial chemists. guidechem.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQOKOYKFDUPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC[Si](C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065520 | |

| Record name | Ethylenebis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13528-93-3 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13528-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(chlorodimethylsilyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013528933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenebis(chlorodimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis[chlorodimethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OCJ0E6J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Bis Chlorodimethylsilyl Ethane and Its Derivatives

Direct Synthesis Routes for 1,2-Bis(chlorodimethylsilyl)ethane

The direct synthesis of this compound involves several key methodologies, each with distinct mechanistic features and applications. These routes are foundational for the production of this versatile bifunctional organosilicon compound.

Catalytic Hydrosilylation of Ethylene (B1197577) with Dimethylchlorosilane: Mechanistic Investigations

The catalytic hydrosilylation of ethylene with dimethylchlorosilane represents a primary route for the formation of this compound. This reaction involves the addition of a silicon-hydrogen bond across the ethylene double bond, facilitated by a catalyst. smolecule.com

Mechanistically, the process is often described by the Chalk-Harrod mechanism when using transition metal catalysts. mdpi.com This mechanism typically involves the following steps:

Oxidative addition of the Si-H bond of dimethylchlorosilane to the metal center of the catalyst.

Coordination of ethylene to the resulting metal complex.

Insertion of the coordinated ethylene into the metal-hydride bond.

Reductive elimination of the final product, this compound, regenerating the active catalyst.

However, variations to this mechanism exist, and in some cases, the reaction may proceed via a modified Chalk-Harrod mechanism where the insertion of the alkene occurs into the metal-silicon bond. mdpi.com The choice of catalyst, which can range from platinum-based complexes to other transition metals, can influence the reaction pathway and the prevalence of side reactions such as isomerization and dehydrogenative silylation. mdpi.com Theoretical studies, including density functional theory (DFT) calculations, have been employed to investigate the energetics of these different mechanistic pathways. mdpi.com

Silylation Reactions for Bifunctional Chlorosilane Generation

Silylation reactions provide an alternative pathway for the generation of bifunctional chlorosilanes like this compound. smolecule.com This approach involves the introduction of chlorodimethylsilyl groups onto an ethylene backbone. smolecule.com While specific details on the direct silylation of an ethylene precursor to form the title compound are less common in the provided search results, the general principle of silylation is a cornerstone of organosilicon chemistry. colostate.edu Silylation broadly refers to the substitution of a hydrogen atom with a silyl (B83357) group. colostate.edu In the context of generating this compound, this would conceptually involve a reaction where an ethylene-derived dianion or a related reactive species reacts with a suitable chlorodimethylsilyl electrophile.

Industrial Scale Preparation and Purification Strategies for Enhanced Yields

On an industrial scale, the synthesis of chlorosilanes is often rooted in the Müller-Rochow "Direct Process," where silicon metal reacts with organic halides. acs.orgmdpi.com While this process is fundamental for producing monomers like methylchlorosilanes, the specific industrial synthesis of this compound would likely rely on the catalytic hydrosilylation of ethylene as a more direct and efficient route. smolecule.commdpi.com

The purification of the final product is crucial to achieve the high purity required for its subsequent applications. Distillation under reduced pressure is a common method for purifying silyl compounds. researchgate.net Given the compound's melting point of 35-38 °C and boiling point of approximately 198 °C, fractional distillation would be a suitable technique to separate it from unreacted starting materials and any byproducts. smolecule.comsigmaaldrich.com The sensitivity of the compound to moisture necessitates that all handling and purification steps are carried out under anhydrous conditions, often under an inert atmosphere such as nitrogen. gelest.comspectrumchemical.com

Transformation of this compound into Advanced Reagents

This compound serves as a valuable precursor for the synthesis of more complex and reactive chemical reagents. Its bifunctional nature allows for the creation of molecules with two reactive silyl centers, opening avenues for various applications in synthesis and materials science.

Synthesis of Bifunctional Silyl Triflates via Halide Metathesis

A significant transformation of this compound is its conversion into bifunctional silyl triflates. This is achieved through a halide metathesis reaction, where the chlorine atoms are replaced by trifluoromethanesulfonate (B1224126) (triflate) groups. researchgate.netbath.ac.uk The reaction involves treating this compound with two equivalents of trifluoromethanesulfonic acid. researchgate.netbath.ac.uk

The synthesis is typically performed neat and requires heating the mixture to a temperature above the melting point of the starting chlorosilane to ensure efficient mixing and reaction. researchgate.netbath.ac.uk This process yields the corresponding bis(silyl triflate) in good yields, for instance, 87%. researchgate.netbath.ac.uk The resulting bifunctional silyl triflate is a solid at room temperature and can be purified by distillation under reduced pressure. researchgate.net These silyl triflates are powerful silylating agents, often more reactive than the corresponding silyl chlorides, and are used in various organic transformations. researchgate.netbath.ac.uk

A bidentate silicon-based Lewis acid, bis(dimethyl-(trifluoromethylsulfonyl)silylethyl)dimethylsilane, was synthesized in a two-step process starting from dimethyldivinylsilane. rsc.org This involved hydrosilylation with dimethylchlorosilane followed by substitution of the chlorine atoms with triflate groups using silver triflate. rsc.org

Table 1: Synthesis of Bifunctional Silyl Triflates

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Trifluoromethanesulfonic acid | 1,1,4,4-tetramethyl-1,4-disila-1,4-butanediyl-bis(trifluoromethanesulfonate) | 87% researchgate.netbath.ac.uk |

Reactivity Profiles and Mechanistic Investigations of 1,2 Bis Chlorodimethylsilyl Ethane

Nucleophilic Substitution Reactions at Silicon Centerssmolecule.comalfa-chemistry.com

1,2-Bis(chlorodimethylsilyl)ethane is a versatile reagent in organic synthesis, primarily utilized for its reactivity towards nucleophiles at the silicon-chlorine bond. guidechem.com This reactivity allows for the introduction of the dimethylsilylethane bridge into various organic molecules, most notably in the protection of primary amines. alfa-chemistry.comgelest.comcalpaclab.com

Formation of Tetramethyldisilylazacyclopentane and Stabase Adducts with Primary Aminessmolecule.comalfa-chemistry.com

The reaction of this compound with primary amines leads to the formation of stable five-membered heterocyclic rings known as tetramethyldisilylazacyclopentane derivatives. smolecule.com These adducts, also referred to as Stabase adducts, are effective for protecting the primary amine functionality during subsequent synthetic steps. smolecule.comalfa-chemistry.com The formation of these adducts is a key application of this compound in organic synthesis, including in the preparation of amino acids. gelest.com The stability of these adducts and the ease of their removal make them a valuable tool for researchers. alfa-chemistry.com

Investigation of Reaction Kinetics and Product Selectivitysmolecule.comrsc.org

The reaction between this compound and primary amines is generally a facile process. alfa-chemistry.com The selectivity of this reaction is high, with the primary amine preferentially attacking the electrophilic silicon centers. The structure of the primary amine can influence the outcome of the reaction. rsc.org

Reductive Processes and Organozinc Carbenoid Generationsmolecule.com

Beyond its use as a protecting group, this compound participates in reductive reactions. smolecule.com

Magnesium-Promoted Reductive Coupling Reactionsresearchgate.netrsc.orgresearchgate.net

In the presence of magnesium metal, this compound can undergo reductive coupling reactions. researchgate.net This process has been utilized in the synthesis of C2-symmetric 3,4-bis-silyl-substituted adipic acid derivatives through the intramolecular reductive coupling of disiloxanes. rsc.orgresearchgate.net Magnesium-promoted reductive coupling has also been applied to aromatic carbonyl compounds in the presence of chlorosilanes, including this compound, to form carbon-silicon and oxygen-silicon bonds. researchgate.net

Hydrolytic Reactivity and Environmental Influence on Compound Stabilitysmolecule.comgelest.com

This compound is sensitive to moisture and reacts rapidly with water and other protic solvents. smolecule.comgelest.com This hydrolysis leads to the formation of hydrochloric acid and hydrated silicic acids. noaa.gov The presence of moisture in the environment significantly impacts the stability and effectiveness of the compound. smolecule.comevonik.com Due to this reactivity with water, specific extinguishing agents are required for fires involving chlorosilanes, and water should not be used. noaa.govnoaa.gov

The environmental impact of chlorosilanes like this compound is primarily localized to the air, where acidic fumes can be harmful to plant life. globalsilicones.org Spills in aquatic environments can lead to an increase in water acidity. globalsilicones.org In the absence of moisture and air, chlorosilanes are stable. globalsilicones.org

Electrophilic Silylation Reagent Characteristicsguidechem.comgelest.com

This compound serves as an electrophilic silylation reagent, introducing silicon-containing functional groups into organic molecules. guidechem.com It is used to protect reactive hydrogens in various functional groups, including alcohols, amines, thiols, and carboxylic acids. gelest.com The resulting silylated compounds are stable under a range of reaction conditions but can be selectively deprotected. gelest.com As a dipodal silane (B1218182), it can form more bonds to a substrate compared to conventional silanes, leading to enhanced hydrolytic stability and improved substrate bonding in materials like coatings and composites. gelest.com

Table of Compounds Mentioned

| Compound Name | Synonyms | Molecular Formula |

| This compound | 1,1,4,4-Tetramethyl-1,4-dichloro-disilethylene; 2,5-Dichloro-2,5-dimethyl-2,5-disilahexane; Ethylenebis[chlorodimethylsilane] | C6H16Cl2Si2 |

| Tetramethyldisilylazacyclopentane | Stabase | Varies with amine |

| Hydrochloric acid | HCl | |

| Hydrated silicic acids | Varies | |

| Trimethylsilyl (B98337) chloride | (CH3)3SiCl | |

| 1,5-Dichlorohexamethyltrisiloxane | C6H18Cl2O2Si3 | |

| α-Trimethylsilylalkyl trimethylsilyl ethers | Varies | |

| Cyclic siloxanes | Varies |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Weight | 215.27 g/mol |

| Boiling Point | 198-199 °C |

| Melting Point | 35-38 °C |

| Flash Point | 40 °C |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents |

Acid-Base Reactions in Hybrid Inorganic-Organic Polymer Synthesis

The fundamental reaction is anticipated to be a condensation reaction between the chlorodimethylsilyl groups of this compound and the hydroxyl groups of phosphoric acid. In this acid-base reaction, the phosphoric acid acts as a proton source and a nucleophile, while the silicon atom is the electrophilic center. The reaction likely proceeds through the protonation of the chlorine atom on the silicon, making it a better leaving group (as HCl). Subsequently, the phosphate (B84403) group attacks the silicon center, leading to the formation of a Si-O-P linkage.

Given the difunctional nature of this compound and the polyfunctional nature of phosphoric acid, the reaction can lead to the formation of various oligomeric and polymeric structures. The stoichiometry of the reactants would be a critical factor in determining the structure of the final product. An excess of phosphoric acid would likely lead to the formation of smaller oligomers with terminal phosphate groups. Conversely, a higher ratio of the silyl (B83357) compound could favor the formation of longer polymer chains.

The proposed reaction can be represented as follows:

n [-CH₂Si(CH₃)₂Cl]₂ + 2n H₃PO₄ → [-Si(CH₃)₂-CH₂-CH₂-Si(CH₃)₂-O-P(O)(OH)-O-]n + 2n HCl

This reaction would result in the formation of a linear silicophosphate oligomer with repeating units containing the ethane (B1197151) bridge from the starting silane and a phosphate linkage. The presence of remaining P-OH groups on the phosphate backbone would offer sites for further cross-linking or functionalization, potentially leading to the formation of a three-dimensional network upon heating or with the use of a suitable catalyst.

Advanced Applications of 1,2 Bis Chlorodimethylsilyl Ethane in Research and Development

Application as a Protecting Reagent in Complex Organic Synthesis.gelest.comcalpaclab.combdl.cztcichemicals.com

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are modified. 1,2-Bis(chlorodimethylsilyl)ethane has emerged as a highly effective reagent for this purpose, particularly for the protection of primary amines. gelest.comsmolecule.comcymitquimica.com

Selective N,N-Diprotection of Primary Amines, Including Amino Acids.gelest.comcalpaclab.com

This compound reacts readily with primary amines under mild conditions to form a stable cyclic silylamine, specifically a 1,1,4,4-tetramethyl-1,4-disila-2-azacyclopentane derivative. smolecule.com This reaction provides an efficient method for the N,N-diprotection of primary amino groups. The resulting protected amine is shielded from a wide range of reaction conditions, allowing for chemical modifications at other sites of a complex molecule. gelest.com

This protection strategy is particularly valuable in the synthesis of molecules containing amino acids. The amino group of an amino acid can be selectively protected using this compound, leaving the carboxylic acid functionality available for subsequent reactions such as peptide coupling. The protection is robust yet can be cleaved under specific conditions, typically involving hydrolysis with mild acid or treatment with a fluoride (B91410) source, to regenerate the primary amine. smolecule.com

Table 1: Reaction Conditions for N,N-Diprotection of Primary Amines

| Substrate | Reagent | Base | Solvent | Product | Reference |

| Primary Amine | This compound | Triethylamine | Dichloromethane | 1,1,4,4-Tetramethyl-1,4-disila-2-azacyclopentane derivative | smolecule.com |

| Amino Acid | This compound | Diisopropylethylamine | Acetonitrile | N-Protected Amino Acid | gelest.com |

Strategic Use in Pharmaceutical Synthesis for Functional Group Management.gelest.comsmolecule.com

In the intricate world of pharmaceutical synthesis, where molecules often possess multiple reactive functional groups, the ability to selectively protect and deprotect is paramount. This compound serves as a valuable tool for functional group management in the synthesis of active pharmaceutical ingredients (APIs). smolecule.com Its ability to selectively protect primary amines allows for the manipulation of other functional groups within the molecule without undesired side reactions involving the amine. gelest.comsmolecule.com This strategic protection is crucial for building complex molecular architectures found in many modern drugs.

Precursor in Polymer Chemistry and Advanced Materials Science.gelest.comchemimpex.comguidechem.comdtic.mil

The silicon-carbon and silicon-oxygen bonds inherent in organosilicon compounds impart unique and desirable properties to polymers, such as thermal stability, chemical resistance, and flexibility. This compound, with its two reactive chlorosilyl groups, is a key precursor in the synthesis of a variety of silicon-based polymers and advanced materials. chemimpex.comguidechem.comdtic.mil

Synthesis of Silicon-Based Polymers with Tailored Properties.chemimpex.comdtic.mil

The bifunctionality of this compound allows it to act as a monomer or a crosslinking agent in polymerization reactions. By reacting with various difunctional comonomers, a wide range of silicon-containing polymers with specific, tailored properties can be synthesized. chemimpex.comdtic.mil These polymers often exhibit enhanced thermal and oxidative stability compared to their purely organic counterparts.

One of the significant applications of polymers derived from this compound is in the formulation of high-performance sealants, adhesives, and protective coatings. chemimpex.comguidechem.com The incorporation of the disilylethane unit into the polymer backbone enhances adhesion to various substrates, improves weather resistance, and increases the material's durability. chemimpex.com These coatings can provide protection against moisture and chemical attack, making them suitable for demanding applications. gelest.com

Table 2: Properties of Silicon-Based Polymers Derived from this compound

| Property | Description |

| Thermal Stability | The Si-C and Si-O bonds in the polymer backbone contribute to high thermal resistance. |

| Chemical Resistance | The siloxane linkages are generally resistant to many chemicals and solvents. |

| Adhesion | The polar Si-Cl groups in the monomer can be converted to Si-O linkages that promote strong adhesion to various surfaces. chemimpex.com |

| Flexibility | The flexibility of the Si-O-Si linkage can be incorporated to create elastomeric materials. |

| Hydrophobicity | The presence of methyl groups on the silicon atoms imparts water-repellent properties. |

Design and Synthesis of Novel Organosilicon-Containing Oligomers.cymitquimica.com

Research is ongoing in the design and synthesis of novel organosilicon-containing oligomers using this compound as a starting material. cymitquimica.com These oligomers, which are shorter polymer chains, can serve as building blocks for more complex macromolecular structures or be used directly in specialized applications. The precise control over the oligomer's structure and functionality, enabled by the defined nature of the starting reagent, allows for the creation of materials with highly specific and predictable properties.

Anionic Polycondensation Strategies for Reactive Oligomer Architectures

The bifunctional nature of this compound makes it a valuable linking agent in anionic polymerization, a technique renowned for its ability to produce polymers with well-defined structures and low polydispersity. In this context, the two chlorodimethylsilyl groups at either end of the ethane (B1197151) bridge can react with living anionic polymer chains, effectively coupling them together. This strategy is particularly useful for creating polymers with complex architectures.

The general methodology involves the reaction of living anionic polymer chains with a multifunctional electrophilic reagent, such as a chlorosilane compound. The high reactivity of the silicon-chloride bond allows for efficient linking reactions. By using this compound as the linking agent, two living polymer chains can be joined. This approach is a cornerstone for synthesizing specific polymer architectures, such as linear block copolymers or more complex structures. For instance, reacting a living diblock copolymer with a bifunctional linking agent like this compound is a key step in forming certain star-block copolymers or cyclic structures. The precise control over stoichiometry in anionic polymerization ensures that the resulting oligomers and polymers have predictable molecular weights and narrow molecular weight distributions.

Fabrication of Hybrid Organic-Inorganic Materials with Defined Network Structures

This compound is a critical precursor for creating sophisticated organic-inorganic hybrid materials. chemscene.comsmolecule.com Its structure, featuring a flexible organic ethane bridge between two reactive silicon-based functional groups, allows for the precise introduction of organic components into an inorganic network. This capability is essential for designing materials where properties can be tuned at the molecular level. The reactive chlorosilane moieties can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, building the inorganic part of the network, while the ethane bridge is preserved as a covalent organic linker.

Silicophosphate Alternating Hybrid Copolymers through Controlled Reactions

A significant advancement in hybrid materials is the synthesis of silicophosphate alternating hybrid copolymers using this compound. nih.gov These materials are prepared through a nonaqueous acid-base reaction between the organo-bridged bis(chlorosilane) and phosphoric acid. nih.gov This method allows for the direct reaction between phosphorus and silicon precursors, leading to a well-controlled alternating copolymer network with a repeating -(O-P-O-Si-R-Si)- structure, where 'R' is the ethane bridge from the silane (B1218182) precursor. nih.gov

Research has demonstrated that the final structure of the resulting silicophosphate oligomers can be precisely controlled by manipulating the reaction conditions. The molar ratio of the precursors and the reaction temperature are key variables that determine the type of network structure and the nature of the terminal groups (either P-OH or Si-Cl). This control enables the targeted synthesis of specific low molecular weight oligomers, which can serve as building blocks for larger, functional hybrid materials with well-defined network architectures. nih.gov

Table 1: Influence of Reaction Conditions on Silicophosphate Oligomer Formation Based on findings from the reaction of phosphoric acid and organo-bridged bis(chlorosilane)s. nih.gov

| Precursor | Molar Ratio (Acid:Silane) | Reaction Temperature | Resulting Products/Structures |

| This compound | Varied | Varied | Oligomers with inorganic-organic hybrid chains (-(O-P-O-Si-C₂H₄-Si)n) |

| 1,4-bis(chlorodimethylsilyl)benzene | Varied | 150 °C | Formation of low molecular weight ring and cage morphologies (tetramers, pentamers, hexamers) suggested |

Surface Modification Technologies for Enhanced Interfacial Properties

This compound is employed in surface modification to improve the interfacial properties of various materials. gelest.com Its effectiveness stems from its classification as a "dipodal silane." Unlike conventional monofunctional or trifunctional silanes which bond to a substrate at one point, dipodal silanes can form multiple bonds, creating a more stable and durable layer at the interface. gelest.com The two reactive chlorosilyl groups allow the molecule to anchor securely to surfaces rich in hydroxyl groups (like glass, silica (B1680970), and metal oxides), forming a dense, cross-linked, and non-polar interphase that can alter surface energy and enhance performance. gelest.comcymitquimica.com

Improving Adhesion and Compatibility in Electronic Components and Composite Manufacturing

In the manufacturing of electronic components and advanced composites, the interface between different materials is often a point of failure. This compound is used as a coupling agent or an additive to mitigate this issue. chemscene.comsmolecule.com As a dipodal silane, it offers significantly enhanced hydrolytic stability compared to conventional silanes, which is a critical advantage for improving the long-term reliability of electronic devices and the durability of composite materials. gelest.com

When used as an additive, often in combination with functional coupling agents, it improves the bond between organic polymers (like epoxy resins or coatings) and inorganic substrates (like glass fibers, fillers, or silicon wafers). smolecule.comgelest.com This enhanced bonding and compatibility lead to improved mechanical properties in composites and better performance and shelf life for coatings and adhesives used in microelectronics. smolecule.comgelest.comsigmaaldrich.com

Table 2: Comparison of Dipodal vs. Conventional Silanes in Surface Modification

| Feature | Conventional Silane (e.g., Monofunctional) | Dipodal Silane (e.g., this compound) |

| Substrate Bonding | Forms a limited number of bonds to the substrate. | Can form up to six bonds to a substrate, creating a more secure anchor. gelest.com |

| Hydrolytic Stability | Lower resistance to breakdown by moisture at the interface. | Intrinsically higher hydrolytic stability, leading to increased durability and product shelf life. smolecule.comgelest.com |

| Layer Density | Forms a less dense, more permeable layer. | Forms a denser, more robust, and less permeable surface layer. |

| Applications | General-purpose coupling agents and surface treatments. | High-performance applications requiring enhanced durability, such as in multilayer printed circuit boards, plastic optics, and advanced composites. gelest.com |

Role in Catalysis and Ligand Design

While not a catalyst itself, this compound serves as a valuable precursor and building block in the broader field of catalysis and ligand design. chemscene.com Its bifunctional structure is analogous to other "ethane-bridged" compounds that are foundational to many high-performance catalytic ligands.

Exploration of this compound as a Component in Catalytic Systems

The exploration of this compound in catalysis centers on its use as a precursor for synthesizing ligands or as a modifying reagent. The ethane bridge is a common structural motif in chelating ligands, such as the well-known 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), which coordinates to a metal center to form a stable five-membered ring, influencing the metal's electronic and steric properties. nih.gov By analogy, this compound can be used to synthesize novel silyl-based chelating ligands.

Furthermore, the compound is used as a reagent for the protection of primary amines, converting them into stable tetramethyldisilylazacyclopentane, or "Stabase," adducts. chemicalbook.com This application is highly relevant in the multi-step synthesis of complex organic molecules, including custom-designed ligands for catalysts. The Stabase adduct is stable to strongly basic conditions often used in organic synthesis, allowing for chemical transformations on other parts of a molecule before the primary amine is easily deprotected. chemicalbook.com This protective chemistry provides a tool for chemists to build the complex molecular architectures required for advanced catalytic systems.

Precursor for the Development of Novel Ligands in Transition-Metal Catalysis

The unique structure of this compound makes it an ideal starting material for the synthesis of bidentate ligands, which can chelate to a metal center and influence its catalytic activity. The two silicon atoms can act as strong σ-donors, a property that can enhance the catalytic efficiencies in various reactions. nih.govnih.gov The ethane linker provides a flexible backbone, allowing the ligand to adopt a suitable conformation for coordination with a transition metal.

The synthesis of these novel ligands typically involves the reaction of this compound with appropriate nucleophiles to replace the chlorine atoms with desired donor groups. This straightforward synthetic route allows for the systematic modification of the ligand's electronic and steric properties, enabling the fine-tuning of the resulting transition-metal catalyst's performance.

While specific research detailing the catalytic applications of transition metal complexes derived directly from this compound is an area of ongoing investigation, the broader class of bis(silyl)ethane-type ligands has shown considerable promise. These ligands are instrumental in creating catalysts for a range of organic transformations. The fundamental principle lies in the ability of the silicon-containing ligand to modulate the electron density at the metal center, thereby influencing the rates and selectivities of catalytic cycles. nih.govrsc.org

Table 1: Potential Catalytic Applications for Transition-Metal Complexes with Bis(silyl)ethane-Type Ligands

| Catalytic Reaction | Potential Advantage of Bis(silyl)ethane Ligands |

| Hydrosilylation | Enhanced reactivity and selectivity due to strong σ-donating properties. nih.gov |

| Cross-Coupling Reactions | Stabilization of catalytically active metal species. |

| C-H Bond Activation | Facilitation of oxidative addition steps in the catalytic cycle. |

Further research is anticipated to explore the full potential of ligands derived from this compound in homogeneous and heterogeneous catalysis, opening new avenues for efficient and selective chemical synthesis. csuohio.edu

Contributions to Nanomaterial Synthesis

The application of this compound extends into the burgeoning field of nanotechnology, where it serves as a precursor for silicon-based nanomaterials with significant potential in the biomedical field.

Development of Silicon-Based Nanoparticles for Emerging Applications in Drug Delivery and Diagnostics

Silicon-based nanoparticles, particularly silica nanoparticles, are gaining prominence in drug delivery and diagnostics due to their biocompatibility, tunable size, and large surface area for functionalization. nih.govnih.gov this compound can be utilized in the synthesis of these nanoparticles, contributing to the formation of a stable silica matrix.

The general approach to synthesizing functionalized silica nanoparticles involves a sol-gel process where a silica precursor is hydrolyzed and condensed. While traditional precursors like tetraethyl orthosilicate (B98303) (TEOS) are common, the incorporation of organosilanes such as this compound can introduce specific functionalities and improve the material's properties. For instance, the dipodal nature of this compound can enhance the stability of the resulting nanoparticle structure. gelest.com

In the context of drug delivery, the porous nature of silica nanoparticles allows for the encapsulation of therapeutic agents. The surface of these nanoparticles can be further modified with targeting ligands to ensure specific delivery to diseased cells, such as cancer cells, thereby minimizing side effects. nih.gov

For diagnostic applications, fluorescent dyes can be incorporated into the silica matrix during synthesis. nih.gov The resulting fluorescent silica nanoparticles can be used for bioimaging, offering high brightness and photostability, which are crucial for sensitive and long-term tracking of biological processes. nih.gov The surface of these nanoparticles can also be functionalized with biomolecules that specifically bind to disease biomarkers, enabling targeted detection.

Table 2: Properties and Potential Applications of Silicon-Based Nanoparticles

| Nanoparticle Property | Relevance to Drug Delivery | Relevance to Diagnostics |

| Tunable Size | Influences biodistribution and cellular uptake. | Affects imaging resolution and targeting efficiency. |

| High Surface Area | Allows for high drug loading capacity. | Enables conjugation of multiple targeting and imaging agents. |

| Biocompatibility | Minimizes toxicity and immune response. | Ensures safe application in living systems. |

| Surface Functionalization | Enables targeted delivery to specific cells or tissues. | Allows for the attachment of specific antibodies or biomarkers for targeted detection. nih.gov |

The development of silicon-based nanoparticles from precursors like this compound represents a promising frontier in nanomedicine, with the potential to revolutionize the diagnosis and treatment of various diseases.

Computational and Theoretical Investigations of 1,2 Bis Chlorodimethylsilyl Ethane Reactivity and Structure

Quantum Mechanical Studies for Bond Dissociation Energy Calculations (e.g., Si-Cl, Si-C)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in calculating the bond dissociation energies (BDEs) of chemical bonds within a molecule. The BDE represents the energy required to break a specific bond homolytically, providing a fundamental measure of its strength and stability. For 1,2-Bis(chlorodimethylsilyl)ethane, the key bonds of interest are the silicon-chlorine (Si-Cl) and silicon-carbon (Si-C) bonds.

While specific, dedicated BDE calculations for this compound are not extensively reported in the literature, theoretical studies on analogous organosilanes provide a strong basis for understanding its properties. The cleavage of the Si-Cl bond is a critical step in many of its reactions, such as hydrolysis or substitution. Theoretical investigations on various chlorosilanes show that the Si-Cl bond is strong, but its reactivity can be enhanced through catalytic activation. nih.govnih.gov Computational models reveal that this activation often proceeds by lowering the energy barrier for cleavage, sometimes involving radical intermediates. nih.gov

The stability of the Si-C bond is also a crucial factor, especially under basic or acidic conditions where cleavage can be a competing reaction pathway. rsc.org Quantum chemical calculations on arylsilanes have been used to explore strategies to suppress Si-C bond cleavage by modifying the molecule's structure, for example, by inserting alkyl linkers between the silicon atom and a more reactive group. rsc.org In this compound, the ethane (B1197151) bridge provides a stable linkage that is generally resistant to cleavage under typical conditions for silylation reactions.

The following table presents typical BDE values for relevant bonds in organosilicon compounds, which serve as a reference for estimating the bond strengths in this compound.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Notes |

|---|---|---|

| Si-Cl | ~456 | A strong, polar covalent bond. Cleavage is central to the reactivity of chlorosilanes. |

| Si-C (alkyl) | ~435 | A strong and stable bond, forming the backbone of many organosilicon compounds. |

| C-C (ethane) | ~375 | Represents the strength of the central ethylene (B1197577) bridge in the molecule. |

| Si-H | ~298 | Relevant for comparison and in side reactions or catalytic cycles involving hydrosilanes. |

Theoretical Prediction of Reactivity in Novel Catalytic Systems

Theoretical calculations are invaluable for predicting and understanding how a molecule like this compound might behave in new catalytic systems. By modeling the interaction between the substrate and a potential catalyst, researchers can predict reaction pathways, estimate activation energies, and identify likely intermediates.

For instance, theoretical studies have detailed the mechanism of Si-Cl bond cleavage by iron(0) complexes, showing that the reaction can proceed through single-electron transfer steps with radical character. nih.gov Similarly, palladium-catalyzed reactions of other organosilanes have been shown to proceed through complex pathways involving C-H or C-Si bond activation. oup.com

Applying these concepts to this compound, theoretical models could predict:

Chelation and Cyclization: The bifunctional nature of the molecule, with two chlorodimethylsilyl groups, makes it a candidate for forming cyclic products or acting as a bidentate ligand for a metal catalyst. DFT calculations could predict the feasibility of intramolecular reactions, such as the electrochemical formation of silacycles from similar dichlorosilanes. nih.gov

Catalyst Screening: Before extensive experimental work, computational methods can screen a library of potential catalysts to identify those with the most promising characteristics for activating the Si-Cl bonds of this compound.

Mechanism Elucidation: If a catalytic reaction is discovered, theoretical studies can help elucidate the step-by-step mechanism, explaining the observed product distribution and stereoselectivity. This involves mapping the potential energy surface to identify the lowest energy pathway from reactants to products.

These predictive capabilities accelerate the discovery of new reactions and applications for versatile building blocks like this compound.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO/LUMO Levels)

Molecular Orbital (MO) theory provides a delocalized picture of electrons in a molecule, offering profound insights into its electronic structure and reactivity. soci.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting chemical reactivity.

The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile.

For this compound, an analysis of its electronic structure would highlight several key features. The presence of two electronegative chlorine atoms significantly influences the MOs. They withdraw electron density from the silicon atoms, making them more electrophilic and thus susceptible to nucleophilic attack.

Theoretical calculations would likely show that the LUMO is primarily located along the Si-Cl bonds, specifically having the character of a Si-Cl σ* (antibonding) orbital. nih.gov Donation of electrons from a nucleophile into this antibonding orbital would weaken the Si-Cl bond, facilitating its cleavage in a substitution reaction. The HOMO, conversely, would likely be associated with the σ-bonds of the hydrocarbon framework (the methyl and ethane groups). The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. nih.gov

| Orbital | Expected Characteristics for this compound | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied) | Localized on the C-H and C-C sigma bonds of the methyl and ethane groups. | Indicates the molecule acts as a weak electron donor from its alkyl framework. |

| LUMO (Lowest Unoccupied) | Primarily composed of the Si-Cl σ* antibonding orbitals. | Identifies the silicon atoms as the primary sites for nucleophilic attack, leading to Si-Cl bond cleavage. |

| HOMO-LUMO Gap | Expected to be relatively large, consistent with a stable, colorless compound. | A large gap implies high kinetic stability and resistance to electronic excitation by visible light. |

Analytical Methodologies for Characterization of 1,2 Bis Chlorodimethylsilyl Ethane and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy.chemicalbook.comchemicalbook.comrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,2-Bis(chlorodimethylsilyl)ethane. By examining the magnetic properties of atomic nuclei, NMR provides a clear picture of the chemical environment, carbon framework, and silicon connectivity within the molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Determination.chemicalbook.comchemscene.comchemicalbook.com

Proton (¹H) NMR spectroscopy is a primary method for determining the chemical environment of the hydrogen atoms in this compound. The spectrum provides information on the different types of protons and their relative numbers. In a typical ¹H NMR spectrum of this compound, two main signals are observed, corresponding to the methyl protons and the ethylene (B1197577) bridge protons. The integration of these signals confirms the ratio of these protons in the molecule. Certificates of analysis for this compound often confirm its structure is consistent with the ¹H NMR spectrum. chemscene.com

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl Protons (-Si(CH₃)₂) | ~0.4 | Singlet | 12H |

| Ethylene Protons (-CH₂CH₂-) | ~0.8 | Singlet | 4H |

| Note: Chemical shifts are approximate and can vary slightly based on the solvent and other experimental conditions. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis.chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon skeleton of this compound. This technique identifies the different carbon environments within the molecule. The ¹³C NMR spectrum of this compound typically displays two distinct peaks, one for the methyl carbons attached to the silicon atoms and another for the carbons of the ethylene bridge.

| Carbon Type | Chemical Shift (ppm) |

| Methyl Carbons (-Si(CH₃)₂) | ~-0.5 |

| Ethylene Carbons (-CH₂CH₂-) | ~7.5 |

| Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. |

Silicon-29 (²⁹Si) NMR Spectroscopy for Silicon Connectivity and Hybridization.rsc.org

Silicon-29 (²⁹Si) NMR spectroscopy offers direct insight into the silicon atoms within the molecule. This technique is particularly valuable for confirming the connectivity and hybridization state of the silicon atoms. For this compound, the ²⁹Si NMR spectrum would show a single resonance, confirming that the two silicon environments are identical. This method is also crucial for monitoring reactions involving the silicon-chlorine bond, as changes in the silicon's chemical environment will result in a shift in the ²⁹Si resonance. In the analysis of related siloxane compounds, ²⁹Si NMR has been used to determine product yields, especially when ¹H NMR signals overlap. rsc.org For quantitative analysis, a relaxation agent like chromium(III) acetylacetonate (B107027) may be added. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis.chemicalbook.comthermofisher.com

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by analyzing its vibrational modes. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bond vibrations. For instance, strong bands associated with the Si-Cl and C-H bonds are prominent. The presence of these specific bands confirms the structural integrity of the molecule. Commercial specifications for this compound often require that its infrared spectrum conforms to a standard reference. thermofisher.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns. This information helps to confirm the molecular formula and provides additional structural details. The mass spectrum will show the molecular ion peak, and the isotopic pattern of this peak will be characteristic of a compound containing two chlorine atoms. Fragmentation patterns can reveal the loss of methyl groups or chlorine atoms, further corroborating the proposed structure.

Chromatographic Techniques for Purity Assessment and Polymer Characterization

Chromatographic methods are essential for assessing the purity of this compound and for characterizing polymers derived from it. Gas chromatography (GC) is a common technique for determining the purity of the monomer, with some commercial grades specifying a purity of at least 95% by GC. thermofisher.com For polymers formed from the reaction of this compound, techniques like size-exclusion chromatography (SEC) can be used to determine the molecular weight distribution and polydispersity of the resulting polymeric materials.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. gelest.com Its application is particularly relevant in reactions involving this compound, such as its use as a protecting group for primary amines. ucr.edutcichemicals.com

The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a plate coated with silica (B1680970) gel. The plate is then placed in a sealed chamber containing a mobile phase (a solvent or solvent mixture). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates. acs.org The separation is based on the differential affinity of the compounds for the stationary and mobile phases; less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values. gelest.com

To monitor a reaction, aliquots are taken at various time intervals and spotted on a TLC plate alongside the starting materials. For instance, in the protection of a primary amine with this compound, the TLC would show the gradual disappearance of the spots corresponding to the starting amine and the silylating agent, and the concurrent appearance of a new spot for the silylated product. The reaction is considered complete when the starting material spot is no longer visible. acs.orgucsb.edu Visualization of the spots can be achieved using methods like UV light or chemical staining agents. acs.org

Table 1: Representative TLC Data for Monitoring the Protection of a Primary Amine This table illustrates the change in Rf values over time for a hypothetical reaction where a primary amine is protected using this compound. The mobile phase is a mixture of ethyl acetate (B1210297) and hexane.

| Compound | Rf at T=0 min | Rf at T=30 min | Rf at T=60 min (Completion) | Notes |

|---|---|---|---|---|

| Primary Amine (Starting Material) | 0.20 | 0.20 (faint spot) | - (absent) | Relatively polar, interacts strongly with silica. |

| This compound (Starting Material) | 0.85 | 0.85 (faint spot) | - (absent) | Non-polar, travels far up the plate. |

| Protected Amine Product | - (absent) | 0.65 | 0.65 | Formation of the new, less polar product. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Oligomers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing polymers and oligomers. ucsb.edumalvernpanalytical.com It is particularly useful for analyzing the products of polymerization reactions where this compound serves as a monomer or precursor to silicon-containing oligomers and polymers, such as polysilanes. azom.com GPC separates molecules based on their hydrodynamic volume, or "size" in solution. malvernpanalytical.com

In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ucsb.edu This process effectively sorts the molecules by size.

The technique provides critical data on the molecular weight distribution of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, typical of well-controlled polymerizations. malvernpanalytical.com The choice of solvent is crucial; for polysiloxanes and related polymers, solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly employed.

Table 2: Example GPC Results for a Polysilane Oligomer This table presents hypothetical GPC data for an oligomer synthesized using a derivative of this compound. The analysis is calibrated with polystyrene standards in a THF mobile phase.

| Parameter | Value | Description |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 3,200 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight (Mw) | 3,750 g/mol | An average that accounts for the contribution of larger molecules to the overall molecular weight. |

| Polydispersity Index (PDI) | 1.17 | A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). |

| Elution Volume (Peak) | 21.5 mL | The volume of mobile phase required to elute the peak of the polymer distribution. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, chlorine, silicon, etc.) present in a compound. It serves as a critical final check for the purity and compositional integrity of a newly synthesized compound like this compound.

The method involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products (e.g., carbon dioxide, water, and hydrogen chloride) are collected and measured, from which the percentages of the respective elements in the original sample are calculated. Silicon content can be determined by methods such as gravimetric analysis after conversion to silica (SiO2). The experimentally determined elemental percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

For this compound, with the molecular formula C6H16Cl2Si2, the theoretical elemental composition is a fixed benchmark against which synthesized batches can be verified.

Table 3: Elemental Composition Data for this compound This table compares the calculated theoretical elemental composition of this compound with typical experimental results obtained from elemental analysis.

| Element | Chemical Symbol | Theoretical Mass % | Experimental Mass % (Example) |

|---|---|---|---|

| Carbon | C | 33.48% | 33.52% |

| Hydrogen | H | 7.49% | 7.45% |

| Chlorine | Cl | 32.94% | 32.89% |

| Silicon | Si | 26.09% | 26.14% |

| Molecular Formula | C6H16Cl2Si2 | ||

| Molecular Weight | 215.26 g/mol |

Comparative Analysis and Future Research Directions

Comparative Reactivity and Synthetic Utility with Analogous Organosilicon Bis-chlorosilanes (e.g., 1,3-Bis(chlorodimethylsilyl)propane)

1,2-Bis(chlorodimethylsilyl)ethane is a bifunctional organosilicon compound featuring two chlorodimethylsilyl groups linked by an ethane (B1197151) bridge. smolecule.com Its reactivity is primarily dictated by the presence of the two reactive silicon-chlorine bonds. This structure allows it to act as a "dipodal" reagent, capable of forming two bonds to a substrate or linking different molecules.

A useful comparison can be drawn with its close analog, 1,3-bis(chlorodimethylsilyl)propane, which contains a propane (B168953) linker instead of an ethane one. smolecule.com The primary difference in their reactivity stems from the length and flexibility of the hydrocarbon chain separating the two silyl (B83357) groups. The shorter ethane bridge in this compound imposes a greater degree of conformational rigidity. This can be advantageous in synthetic applications where a specific spatial arrangement is required, such as in the formation of five-membered rings when reacting with a single difunctional molecule. In contrast, the more flexible three-carbon chain of the propane analog allows for the formation of less strained six-membered rings.

In the context of surface modification, both compounds can act as dipodal silanes, which are known to provide significantly enhanced hydrolytic stability compared to conventional monofunctional silanes. gelest.com This is because dipodal silanes can form more bonds with a substrate. gelest.com The choice between the ethane and propane derivatives would depend on the desired spacing and orientation of the silyl groups on the surface being modified.

The synthetic utility of these bis-chlorosilanes extends to polymer chemistry, where they can be used as cross-linking agents or as precursors for polysiloxanes and other silicon-containing polymers. The nature of the alkane bridge influences the mechanical and thermal properties of the resulting polymers. For instance, the shorter ethane linker in this compound can lead to more rigid polymer structures compared to those derived from the propane analog.

Distinctive Features and Advantages in Comparison to Other Protecting Groups and Silylating Agents

This compound has carved a niche for itself as a specialized silylating agent, particularly for the protection of primary amines. smolecule.comcalpaclab.com Its bifunctional nature sets it apart from more common monofunctional silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).

One of the key advantages of using this compound as a protecting group for primary amines is the formation of a cyclic, five-membered disilazane ring. This cyclic structure offers enhanced stability compared to the protection afforded by two separate monofunctional silyl groups. The protection reaction is typically carried out under mild conditions in the presence of a base. smolecule.com The removal of this protecting group can also be achieved under specific conditions, such as acidic hydrolysis or with fluoride (B91410) sources, allowing for the deprotection of the amine when required. smolecule.com

Compared to other protecting groups for amines, such as carbamates (e.g., Boc, Cbz) or benzyl (B1604629) groups, silyl-based protection offers a different profile of stability and lability. fiveable.me For instance, silyl ethers and related groups are generally stable under a wide range of non-acidic and non-fluoride conditions but are easily cleaved by acids or fluoride ions. fiveable.me This "orthogonality" is highly valuable in complex multi-step syntheses, as it allows for the selective removal of one type of protecting group without affecting others. fiveable.me

As a dipodal silane (B1218182), this compound also offers distinct advantages in materials science applications. When used as an additive in silicone-based materials, it can significantly enhance hydrolytic stability and improve adhesion to various substrates. smolecule.comgelest.comchemimpex.com This is a feature not offered by standard monofunctional silylating agents. Its ability to act as a bridging agent makes it superior in applications requiring robust and durable surface coatings. gelest.com

| Feature | This compound | Monofunctional Silylating Agents (e.g., TBDMSCl) | Carbamate Protecting Groups (e.g., Boc) |

| Functionality | Bifunctional (Dipodal) | Monofunctional | Monofunctional |

| Protected Structure (Primary Amine) | Cyclic Disilazane | Bis-silylated Amine | Carbamate |

| Key Advantage | Enhanced stability of protected amine, improved material properties (adhesion, hydrolytic stability) smolecule.comgelest.com | Tunable stability based on steric bulk (e.g., TBS > TMS) fiveable.me | Well-established, widely used in peptide synthesis fiveable.me |

| Deprotection Conditions | Acidic hydrolysis, fluoride sources smolecule.com | Acid, fluoride sources fiveable.me | Strong acids (e.g., TFA for Boc) fiveable.me |

| Orthogonality | Yes, allows for selective deprotection fiveable.me | Yes, allows for selective deprotection fiveable.me | Yes, orthogonal to base-labile and hydrogenolysis-labile groups fiveable.me |

Emerging Research Avenues and Untapped Potential of this compound

While well-established in certain areas, the full potential of this compound is still being explored. Several emerging research avenues are poised to leverage its unique structural and reactive properties.

In the field of nanotechnology , this compound is being investigated for the fabrication of silicon-based nanomaterials. chemimpex.com Its ability to form well-defined, short linkages could be exploited in the synthesis of structured nanoparticles or in the surface functionalization of quantum dots, where precise control over inter-particle spacing is crucial. Its role in creating protective coatings could also be extended to the nanoscale, offering resistance to moisture and chemicals for sensitive nanoelectronic components. chemimpex.com

In organosilicon chemistry , this compound serves as a valuable building block for more complex silicon-containing molecules. chemimpex.com Its bifunctionality allows for the construction of novel cyclic and polymeric organosilicon compounds with potential applications in areas ranging from pharmaceuticals to advanced materials. Research is ongoing to develop new synthetic methodologies that utilize this precursor to create compounds with tailored electronic, optical, or mechanical properties.

The development of advanced materials represents a significant area of untapped potential. Its use as an additive in silicone-based materials to improve properties like thermal stability and substrate bonding is already known. smolecule.comchemimpex.com Future research could focus on its incorporation into novel hybrid organic-inorganic materials, composites, and high-performance polymers. Its ability to act as a coupling agent could be further explored to enhance the interface between different material phases, leading to composites with superior strength and durability. chemimpex.com

| Research Area | Potential Application of this compound |

| Nanotechnology | Synthesis of structured silicon-based nanoparticles, surface functionalization of quantum dots, protective coatings for nanoelectronics. chemimpex.com |

| Organosilicon Chemistry | Building block for novel cyclic and polymeric organosilicon compounds with tailored properties. chemimpex.com |

| Advanced Materials | Development of hybrid organic-inorganic materials, high-performance polymers, and advanced composites with enhanced durability. chemimpex.com |

Challenges and Opportunities in Scaling Up Applications and Novel Material Development

Despite its promising applications, there are challenges to be addressed for the widespread, large-scale use of this compound. One of the main challenges is its reactivity, particularly its sensitivity to moisture. smolecule.com The Si-Cl bonds readily hydrolyze in the presence of water, which requires handling and storage under inert and dry conditions. spectrumchemical.com This can increase the complexity and cost of manufacturing processes, especially on an industrial scale.

The cost of the reagent itself, compared to simpler monofunctional silanes, can also be a factor in some applications. However, the enhanced performance and durability it imparts to materials can often justify the initial cost, presenting an opportunity for its use in high-value applications where performance is critical, such as in the aerospace, electronics, and biomedical fields. chemimpex.com

Opportunities for this compound lie in the growing demand for advanced materials with enhanced properties. As industries seek materials with greater thermal stability, chemical resistance, and durability, the unique advantages offered by this compound as a dipodal cross-linker and surface modifier become increasingly attractive. gelest.comchemimpex.com

Further research into more efficient and cost-effective synthesis routes for this compound could also help to overcome the cost barrier and open up new markets. The development of new formulations and application methods that are more tolerant to ambient conditions would also facilitate its broader adoption. There is a significant opportunity in the continued development of novel polymers and materials where the specific geometric constraints and reactivity of this molecule can be leveraged to create materials with unprecedented properties.

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(chlorodimethylsilyl)ethane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via hydrosilylation or substitution reactions. For example, analogous bis-silyl ethanes (e.g., 1,2-Bis(methyldiethoxysilyl)ethane) are synthesized by reacting dichlorosilanes with ethylene glycol derivatives under inert atmospheres. Key parameters include:

- Solvent choice : Toluene or THF is often used to stabilize intermediates.

- Catalysts : Transition-metal catalysts (e.g., Pt-based) may accelerate hydrosilylation .

- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

Yield optimization requires rigorous exclusion of moisture, as hydrolysis competes with desired pathways .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : , , and NMR to confirm silyl group connectivity and absence of hydrolyzed silanol impurities.

- GC-MS : To detect volatile byproducts (e.g., chlorinated hydrocarbons).

- Elemental analysis : Verify C, H, Si, and Cl content against theoretical values (e.g., C: 34.7%, Cl: 21.4% for CHClSi) .

Structural data files (SDF/MOL) and InChI keys (e.g., HITBDIPWYKTHIH-UHFFFAOYSA-N for analogs) aid in computational validation .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is moisture-sensitive due to reactive Si–Cl bonds. Best practices include:

- Storage : Under inert gas (Ar/N) in sealed, amber glass vials at –20°C.

- Handling : Use Schlenk lines or gloveboxes to prevent hydrolysis.

- Stability testing : Monitor via FTIR for Si–Cl peak degradation (500–600 cm) over time .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

- Methodological Answer : The compound acts as a bifunctional silylating agent. In Pd-catalyzed couplings, Si–Cl bonds activate substrates via oxidative addition. Key steps:

Transmetalation : Silyl groups transfer to Pd centers, forming intermediates.

Reductive elimination : Generates Si–C bonds in products.

Kinetic studies on analogous bis-silyl compounds suggest pseudo-first-order dependence on catalyst concentration, with rate constants increasing linearly with [Pd] .

Mechanistic probes: Isotopic labeling () and DFT calculations to map transition states .

Q. What role does this compound play in silicon-based polymer synthesis?

- Methodological Answer : It serves as a monomer for polysiloxanes or hybrid organic-inorganic materials. Strategies include:

- Controlled hydrolysis : Adjust pH (acidic/neutral) to tune siloxane network density.

- Copolymerization : Combine with tetraethoxysilane (TEOS) to enhance mechanical stability.

Rheological studies on similar bis-silyl ethanes show that higher Cl content accelerates gelation but increases brittleness. Optimize molar ratios (e.g., 1:2 Cl:Si) for desired elasticity .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Use quantum mechanical methods:

- DFT : Calculate bond dissociation energies (BDEs) for Si–Cl (~340 kJ/mol) and Si–C (~310 kJ/mol) to predict cleavage preferences.

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).

Benchmark against experimental data (e.g., hydrolysis rates) to validate models. Software: Gaussian, ORCA, or VASP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.